molecular formula C14H10Br4O3 B14183815 1,1'-Oxybis(3,5-dibromo-2-methoxybenzene) CAS No. 849587-91-3

1,1'-Oxybis(3,5-dibromo-2-methoxybenzene)

Cat. No.: B14183815
CAS No.: 849587-91-3
M. Wt: 545.8 g/mol
InChI Key: LYCJCPPCDKQOAM-UHFFFAOYSA-N
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Description

1,1’-Oxybis(3,5-dibromo-2-methoxybenzene): is an organic compound with the molecular formula C14H10Br4O3 It is a derivative of benzene, characterized by the presence of bromine and methoxy groups attached to the benzene rings, connected by an oxygen bridge

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1’-Oxybis(3,5-dibromo-2-methoxybenzene) can be synthesized through a multi-step process involving the bromination and methoxylation of benzene derivatives. The typical synthetic route involves:

    Bromination: Benzene is first brominated using bromine (Br2) in the presence of a catalyst such as iron (Fe) to form dibromobenzene.

    Methoxylation: The dibromobenzene is then reacted with methanol (CH3OH) in the presence of a base such as sodium hydroxide (NaOH) to introduce the methoxy groups.

    Coupling Reaction: Finally, the methoxylated dibromobenzene derivatives are coupled using an oxygen source, such as hydrogen peroxide (H2O2), to form the desired compound.

Industrial Production Methods: Industrial production of 1,1’-Oxybis(3,5-dibromo-2-methoxybenzene) follows similar synthetic routes but on a larger scale. The process involves:

    Continuous Bromination: Using continuous flow reactors to ensure efficient bromination of benzene.

    Automated Methoxylation: Employing automated systems for the methoxylation step to maintain consistency and yield.

    Catalytic Coupling: Utilizing catalytic processes to facilitate the coupling reaction, ensuring high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions: 1,1’-Oxybis(3,5-dibromo-2-methoxybenzene) undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The methoxy groups can be oxidized to form aldehydes or carboxylic acids.

    Reduction Reactions: The compound can be reduced to remove the bromine atoms, forming simpler benzene derivatives.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

Major Products:

    Substitution: Formation of methoxy-substituted benzene derivatives.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of simpler benzene derivatives without bromine atoms.

Scientific Research Applications

1,1’-Oxybis(3,5-dibromo-2-methoxybenzene) has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,1’-Oxybis(3,5-dibromo-2-methoxybenzene) involves its interaction with molecular targets and pathways in biological systems. The compound can:

    Interact with Enzymes: Inhibit or activate specific enzymes, affecting metabolic pathways.

    Bind to Receptors: Modulate receptor activity, influencing cellular signaling pathways.

    Generate Reactive Species: Produce reactive oxygen species (ROS) that can induce oxidative stress in cells.

Comparison with Similar Compounds

    1,1’-Oxybis(3,5-dibromobenzene): Lacks the methoxy groups, making it less reactive in certain chemical reactions.

    1,3-Dibromo-5-methoxybenzene: Contains only one methoxy group, resulting in different chemical properties and reactivity.

    1,3-Dibromo-2-methylbenzene: Substituted with a methyl group instead of a methoxy group, affecting its chemical behavior.

Uniqueness: 1,1’-Oxybis(3,5-dibromo-2-methoxybenzene) is unique due to the presence of both bromine and methoxy groups, which confer distinct chemical properties and reactivity

Properties

CAS No.

849587-91-3

Molecular Formula

C14H10Br4O3

Molecular Weight

545.8 g/mol

IUPAC Name

1,5-dibromo-3-(3,5-dibromo-2-methoxyphenoxy)-2-methoxybenzene

InChI

InChI=1S/C14H10Br4O3/c1-19-13-9(17)3-7(15)5-11(13)21-12-6-8(16)4-10(18)14(12)20-2/h3-6H,1-2H3

InChI Key

LYCJCPPCDKQOAM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1Br)Br)OC2=C(C(=CC(=C2)Br)Br)OC

Origin of Product

United States

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